molecular formula C5H10Cl2N2OS B2717224 2-Amino-1-(1,3-thiazol-5-yl)ethan-1-ol dihydrochloride CAS No. 2094879-12-4

2-Amino-1-(1,3-thiazol-5-yl)ethan-1-ol dihydrochloride

Cat. No.: B2717224
CAS No.: 2094879-12-4
M. Wt: 217.11
InChI Key: KFJPXUOQDFQKLD-UHFFFAOYSA-N
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Description

“2-Amino-1-(1,3-thiazol-5-yl)ethan-1-ol dihydrochloride” is a chemical compound . It is also known as "®-1-(thiazol-5-yl)ethan-1-amine dihydrochloride" .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, a related study mentions the synthesis of compounds where the central 2-aminothiazole core was maintained .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the chemical formula C5H8N2S . The InChI code for this compound is 1S/C5H8N2S.2ClH/c1-4(6)5-2-7-3-8-5;;/h2-4H,6H2,1H3;2*1H/t4-;;/m1…/s1 .


Physical and Chemical Properties Analysis

The compound appears as a powder . It has a boiling point of 330.249 °C at 760 mmHg and a theoretical density of 1.377 g/cm3 . The compound’s refractive index is 1.647 .

Scientific Research Applications

Corrosion Inhibition

One of the primary applications of thiazole derivatives, including structures similar to 2-Amino-1-(1,3-thiazol-5-yl)ethan-1-ol dihydrochloride, is in the field of corrosion inhibition. Quantum chemical and molecular dynamics simulation studies have been conducted to predict the corrosion inhibition performances of thiazole derivatives against the corrosion of iron. These studies utilize density functional theory (DFT) calculations and molecular dynamics simulations to investigate the interactions between metal surfaces and thiazole molecules. The theoretical data obtained from these studies have shown good agreement with experimental inhibition efficiency, highlighting the potential of thiazole derivatives as effective corrosion inhibitors (Kaya et al., 2016).

Ligand Chemistry

Thiazole derivatives also find significant applications in ligand chemistry. The preparation and characterization of metal complexes with ligands containing thiazole groups have been reported. These complexes, which involve Co(II), Ni(II), and Cu(II), exhibit unique structural and spectroscopic properties. Such studies contribute to the understanding of coordination chemistry and the development of new materials with potential applications in catalysis, material science, and as precursors for further synthetic applications (Öztürk et al., 2007).

Synthetic Organic Chemistry

In the realm of synthetic organic chemistry, this compound-related structures are utilized for the synthesis of diverse organic compounds. For instance, the condensation of certain diones with thioamides leads to the formation of thiazole derivatives, which upon further reactions can yield a variety of heterocyclic compounds. These synthetic pathways are critical for generating libraries of compounds for pharmaceutical research, material science, and chemical biology (Milinkevich et al., 2008).

Ionic Liquids and Material Science

Further extending its application, derivatives of thiazole are involved in the synthesis and characterization of protic hydroxylic ionic liquids. These ionic liquids, with nitrogenous centers and variable basicity, are characterized by their low glass transition temperature and high conductivity, making them suitable for various applications in material science, electrochemistry, and as solvents in chemical synthesis (Shevchenko et al., 2017).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

While specific future directions for “2-Amino-1-(1,3-thiazol-5-yl)ethan-1-ol dihydrochloride” were not found, it’s worth noting that heterocyclic compounds like this one are of great importance in the development of new drugs .

Properties

IUPAC Name

2-amino-1-(1,3-thiazol-5-yl)ethanol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2OS.2ClH/c6-1-4(8)5-2-7-3-9-5;;/h2-4,8H,1,6H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFJPXUOQDFQKLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=N1)C(CN)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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